铝硅酸盐

描述

Synthesis Analysis

- Aluminosilicates can be synthesized using various methods. A notable approach involves the aqueous polymerization of stabilized alkoxy-bridged single molecular precursors. This method has been used to create hierarchically structured aluminosilicates with high tetrahedral aluminum content, offering potential applications in acid-catalyzed reactions (Lemaire et al., 2011).

Molecular Structure Analysis

- The molecular structure of aluminosilicates varies based on the Al/Na ratio. In sodium aluminosilicate glasses, aluminum ions are mainly four-fold coordinated in peralkaline compositions, while peraluminous compositions may contain small amounts of five-fold coordinated aluminum ions. The molecular structure significantly influences properties like ionic conductivity and melt viscosity (Xiang et al., 2013).

Chemical Reactions and Properties

- Aluminosilicates with varying alumina-silica ratios can be synthesized via a hybrid sol-gel route, showing variations in phase formation and structural characteristics. These variations are crucial for their applications in areas like nanocatalysts and high-temperature ceramics (Nampi et al., 2010).

Physical Properties Analysis

- The structural and dynamic properties of aluminosilicates, such as viscosity and self-diffusion coefficients, can be extensively studied through molecular dynamics simulations. These properties are influenced by factors like composition and temperature (Bouhadja & Jakse, 2019).

Chemical Properties Analysis

- The chemical properties of aluminosilicates, like their acidity and catalytic activity, can be tailored through synthesis methods. For instance, hierarchically structured aluminosilicates exhibit both Brønsted and Lewis acid sites, which are crucial for their catalytic activity (Hakim & Shanks, 2011).

科学研究应用

聚合物复合材料:铝硅酸盐被用作聚合物复合材料中的填料。它们具有高比表面积、热/水热稳定性、形状选择性和离子交换能力,适用于医疗和生物领域、传感器、过滤膜、能量存储和新型催化途径 (Lopes, Martins, & Lanceros‐Méndez, 2014)。

环境修复:铝硅酸盐,特别是来源于粉煤灰的铝硅酸盐,被用于地球聚合物以实现可持续的环境修复。它们作为低成本、环保的替代品,用于建筑中取代波特兰水泥,并有效固化有毒和放射性金属,减轻液体和气体污染 (Adewuyi, 2021)。

木材胶粘剂:铝硅酸盐胶粘剂被探索作为木材粘接的有机胶粘剂替代品,具有不易燃和高机械强度等优点 (Guzii, Bazhelka, & Lashchivskyi, 2020)。

重金属去除:铝硅酸盐由于其高吸附能力和离子交换性能,在废水中去除重金属方面非常有效 (Aguiar, Novaes, & Guarino, 2002)。

浮选分离:它们用于矿物的浮选分离。研究它们的表面各向异性和吸附特性对于提高这一过程的效率至关重要 (Xu et al., 2017)。

家禽粪便中氨的去除:膨润土和沸石等铝硅酸盐被用于吸收家禽粪便中的氨,从而减少环境影响 (Wlazło et al., 2016)。

纳米结构工程:它们被研究用于开发创新材料,如微孔、纳米结构和复合材料,在现代工业应用中发挥作用 (Kotova et al., 2022)。

玻璃化学强化:铝硅酸盐玻璃被化学强化,用于飞机挡风玻璃等领域的应用 (Liang-ba, 2014)。

酚类化合物的吸附:纳米结构铝硅酸盐用于从水中去除酚和其他化合物,显示出高吸附能力 (Akhlaghian, Ghadermazi, & Chenarani, 2014)。

固体氧化物燃料电池耐火材料:铝硅酸盐是固体氧化物燃料电池中耐火材料的潜在替代材料 (Gentile & Sofie, 2011)。

未来方向

The global Aluminosilicate market stood around 380 thousand tonnes in 2022 and is expected to grow at an impressive CAGR of 4.82% during the forecast period until 2032 . Aluminosilicate is a mineral that can be produced economically as well as naturally. It plays a vital role in the creation of high-quality silicon and aluminium alloys . Aluminosilicate’s use in refractory materials, catalysts and additives, ceramics and abrasives are growth drivers of its market .

属性

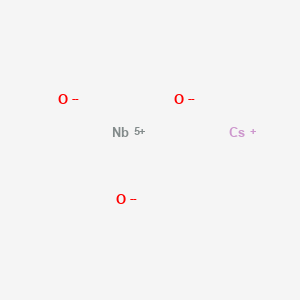

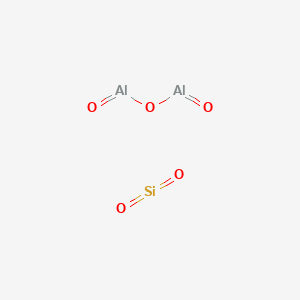

IUPAC Name |

dioxosilane;oxo(oxoalumanyloxy)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.O2Si.3O/c;;1-3-2;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPSIPDUKPIQMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Al]O[Al]=O.O=[Si]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Other Solid, White odorless powder; [Zeolyst International MSDS] | |

| Record name | Zeolites | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zeolites | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21856 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Zeolites | |

CAS RN |

1318-02-1, 1332-09-8, 12141-46-7 | |

| Record name | Zeolites | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001318021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pumice | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001332098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zeolites | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zeolites | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminium silicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid](/img/structure/B79853.png)